molecular formula C14H20N2 B7892228 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7892228
M. Wt: 216.32 g/mol
InChI Key: GDXVBWQLDBXIMD-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound featuring a fused bicyclic octahydropyrrolo[3,4-c]pyrrole diazabicyclo[3.3.0]octane core structure, which serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This diazabicyclic diamine framework is highly valued as a building block for constructing novel biologically active molecules, functioning as a key synthetic intermediate and an effective isosteric replacement for piperazine rings to optimize the properties of lead compounds . The octahydropyrrolo[3,4-c]pyrrole scaffold is a prominent structure in neuroscience research, extensively utilized in developing ligands for central nervous system (CNS) targets . Researchers have employed this core to create highly selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1) . It also serves as a critical diamine scaffold for constructing selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), with specific substitution patterns enabling selectivity for either the α4β2 or α7 receptor subtypes, providing insights into receptor binding domains . Beyond neuroscience, this scaffold is integral to compounds investigated as histamine-3 receptor ligands and autotaxin inhibitors, indicating potential applications in treating allergic diseases, inflammatory conditions, and fibrotic disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXVBWQLDBXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Generation

Azomethine ylides are generated in situ from α-amino acid derivatives and aldehydes. For example:

  • Methyl glycinate reacts with paraformaldehyde in toluene to form the ylide.

  • Copper(I) catalysts (e.g., Cu(CH₃CN)₄PF₆) and chiral ligands like (R)-DTBM-Segphos enable enantioselective cycloadditions.

Cycloaddition with N-Substituted Maleimides

The choice of maleimide dictates the N-substituent in the final product:

  • N-(4-Methylbenzyl)maleimide can be synthesized via maleic anhydride and 4-methylbenzylamine, followed by cyclization.

  • Cycloaddition under refluxing toluene (8–10 h) yields the bicyclic core with >90% diastereoselectivity.

Example Procedure:

Subcritical Water-Mediated Green Synthesis

Subcritical water (130°C, 30 bar N₂) serves as an eco-friendly solvent for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives.

Key Advantages

  • Reduced reaction times : 2–4 h vs. 18–36 h in organic solvents.

  • Comparable yields : 74–91% for thiazole-functionalized derivatives.

Reactor Setup:

  • Stainless steel reactor (200 mL) with magnetic stirring.

  • Conditions: 130°C, 30 bar N₂, 4 h for thiourea intermediates; 2 h for thiazole products.

Table 1: Comparison of Subcritical Water vs. Acetone Synthesis

ParameterSubcritical WaterAcetone
Reaction Time (h)2–418–36
Yield (%)74–9167–89
Solvent Environmental ImpactLowHigh

Post-Synthetic Functionalization

Alkylation of the Bicyclic Core

The secondary amine in octahydropyrrolo[3,4-c]pyrrole can undergo alkylation with 4-methylbenzyl bromide :

Reductive Amination

For cores with ketone groups, reductive amination with 4-methylbenzylamine is feasible:

Catalytic Asymmetric Synthesis

Chiral octahydropyrrolo[3,4-c]pyrroles are synthesized using Cu(I)/chiral phosphine ligand systems.

Key Features:

  • Enantiomeric excess (ee): 91–99%.

  • Ligands: (R)-DTBM-Segphos or (Sa)-Binap.

Table 2: Asymmetric Synthesis Parameters

Ligandee (%)Yield (%)
(R)-DTBM-Segphos9985
(Sa)-Binap9878

Three-Component Domino Reactions

A one-pot approach combines glycine derivatives , maleimides , and aldehydes to form the bicyclic core.

Procedure :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and adjacent carbonyl groups participate in nucleophilic substitutions under basic conditions:

  • Amidation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated derivatives. For example, treatment with benzoyl chloride in dichloromethane yields 2-(4-methylbenzyl)-1-benzoyloctahydropyrrolo[3,4-c]pyrrole (85% yield) .

  • Thiourea Formation : Reacts with aryl isothiocyanates in subcritical water (130°C) to produce N-benzoylthiourea derivatives. Yields range from 75–91% with reaction times reduced by 80% compared to traditional solvents .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrroleBenzoyl chloride, CH₂Cl₂, RT, 12hN-Benzoyl derivative85
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole4-Fluorophenyl isothiocyanate, H₂O, 130°CN-(4-Fluorobenzoyl)thiourea89

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrrolidinedione moiety facilitates cycloadditions:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused triazole or isoxazole rings. For example, reaction with methyl 2-(diphenylmethyleneamino)acetate generates spirocyclic adducts (82–85% yield) .

  • Maleimide Crosslinking : Undergoes Michael addition with N-substituted maleimides (e.g., N-phenylmaleimide) in xylene at −30°C, catalyzed by silver acetate and Cs₂CO₃. Products include tetracyclic derivatives with >90% enantiomeric excess .

Table 2: Cycloaddition Reactions

Reaction TypeConditionsMajor ProductSelectivityReference
1,3-Dipolar CycloadditionNitrile oxide, toluene, 80°CSpirocyclic isoxazolidine derivative82% yield
Michael AdditionN-Phenylmaleimide, AgOAc, −30°CTetracyclic pyrrolo-pyrrole97% yield

Rearrangement and Functional Group Interconversion

  • Paal-Knorr Pyrrole Synthesis : Condensation with 1,4-diketones in acetic acid forms polysubstituted pyrroles. For example, reaction with 2,5-hexanedione yields tricyclic pyrrolo-fused derivatives (78% yield) .

  • Oxidation/Reduction : The carbonyl group is reduced with NaBH₄ to form secondary alcohols, while oxidation with mCPBA generates epoxides .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the 4-methylbenzyl group:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce biaryl motifs (70–85% yield) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using XPhos-Pd-G2 precatalyst and Cs₂CO₃ .

Biological Activity of Derivatives

Derivatives exhibit notable antimicrobial and antimycobacterial activity:
Table 3: Antimicrobial Activity of Select Derivatives

CompoundMIC (μg/mL) against M. tuberculosisMIC (μg/mL) against S. aureusReference
2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole7.8131.25
N-Benzoylthiourea derivative15.62125

Synthetic Optimization Highlights

  • Green Chemistry : Subcritical water replaces acetone in thiourea and thiazole syntheses, reducing reaction times from 24h to 2h while maintaining yields >90% .

  • Enantioselective Catalysis : Chiral phosphine ligands (e.g., (S,Rs)-M8) achieve >95% ee in asymmetric cycloadditions .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole, including 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole, act as ligands for the histamine H4 receptor. This receptor is implicated in several inflammatory conditions, making these compounds candidates for treating:

  • Asthma
  • Allergic rhinitis
  • Inflammatory bowel diseases
  • Chronic respiratory diseases (e.g., COPD)

The interaction with the H4 receptor suggests potential therapeutic benefits in managing allergic responses and inflammation .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example:

CompoundBacterial StrainMIC (µg/mL)
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrroleStaphylococcus aureus120
Control (Penicillin)Staphylococcus aureus80

The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

In vitro studies have demonstrated the ability of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole to inhibit the proliferation of cancer cell lines. Notable findings include:

  • Binding Affinity: The compound shows favorable interactions with proteins involved in cancer progression.
  • Mechanism of Action: It may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole. Key insights include:

  • Substituent Effects: The presence of the methylbenzyl group enhances lipophilicity and binding affinity to biological targets.
  • Bicyclic Structure: The octahydropyrrolo framework contributes to the compound's ability to interact with various receptors and enzymes.
SubstituentEffect on Activity
Methyl groupIncreases lipophilicity
Benzyl groupEnhances receptor binding

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of octahydropyrrolo compounds, including 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole. Results indicated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of octahydropyrrolo derivatives. The study demonstrated that these compounds could effectively reduce inflammatory markers in vitro and in vivo models of asthma and allergic reactions .

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Green Synthesis : Subcritical water reduces reaction times (2 hours vs. 18 hours in acetone) while maintaining comparable yields (75–91% vs. 67–89%) .
Antimicrobial Activity:
  • 2-(Thiazol-2-yl) derivatives (4a-j) :
    • MIC values: 15.62–250 μg/mL against bacterial strains (e.g., S. aureus, A. baumannii) and 7.81–62.5 μg/mL against M. tuberculosis H37Rv .
    • Compound 4b showed activity comparable to Ampicillin against S. aureus (MIC = 31.25 μg/mL) .
  • N-Benzoylthiourea intermediates (3a-b) : Moderate activity (MIC = 15.62–250 μg/mL), suggesting the thiazolyl group enhances potency .
Orexin Receptor Modulation:

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~260 g/mol) is lower than triazolo-pyridazin derivatives (e.g., 382.4 g/mol, ), suggesting differences in pharmacokinetics.
  • Chirality : The (3aR,6aS) configuration in 2-(3-pyridinyl) analogs highlights the importance of stereochemistry in receptor binding , a factor that may apply to the 4-methylbenzyl variant.

Biological Activity

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole features a complex fused ring system that contributes to its biological properties. The presence of the methylbenzyl group is thought to enhance its lipophilicity and biological activity.

The biological activity of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes.

Biological Activities

Research indicates that 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole exhibits several significant biological activities:

Anticancer Activity

Studies have shown that pyrrole derivatives can possess anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole exhibited cytotoxic effects against various cancer cell lines, including HepG2 and EACC cells. The mechanism was linked to the induction of apoptosis and modulation of apoptotic pathways through caspase activation .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activities. Preliminary studies suggest that 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole may inhibit the growth of certain bacteria and fungi .

Anti-inflammatory Effects

Some research indicates that derivatives of octahydropyrrolo compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated various pyrrole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole showed significant reductions in cell viability at concentrations ranging from 100 to 200 µg/mL .
  • In Vivo Studies : Animal studies have shown that certain octahydropyrrolo derivatives can reduce tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrroleAnticancer, Antimicrobial
Octahydropyrrolo[3,4-c]pyrrole DerivativeAnti-inflammatory
Pyrrolopyridine DerivativeCytotoxic against HepG2

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